2-Amino-5-fluorobenzothiazole
Overview
Description
2-Amino-5-fluorobenzothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of benzothiazole, which is known for its significant biological and pharmaceutical activities. This compound is particularly noted for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-fluorobenzothiazole is the Aryl Hydrocarbon Receptor (AhR) . AhR is a transcriptional regulator that plays a crucial role in the metabolism of certain compounds by cytochrome P450 (CYP) enzymes .
Mode of Action
This compound interacts with its target, AhR, triggering activation of AhR signaling in sensitive breast and ovarian cancer cells . This interaction causes nuclear translocation of AhR . The compound requires (and induces its own) metabolism by CYP enzymes for antitumor action .
Biochemical Pathways
The activation of AhR signaling by this compound affects the biochemical pathways involving CYP enzymes . These enzymes play a vital role in the metabolism of xenobiotics and endogenous compounds. The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antitumor activity. It has shown activity in ovarian and breast cancer models in vitro and in vivo . The compound causes DNA adducts, single- and double-strand breaks exclusively in sensitive cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in methanol , which could affect its distribution and bioavailability in the body. More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Amino-5-fluorobenzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes are involved in the metabolic activation of this compound, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing biochemical changes . Additionally, this compound has been shown to interact with the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound induces DNA damage and cell cycle arrest in sensitive cell lines, such as MCF-7 breast cancer cells . This compound triggers the translocation of the aryl hydrocarbon receptor to the nucleus, leading to the activation of CYP1A1 and CYP1B1 genes, which are involved in the metabolic activation of the compound . The resulting DNA adduct formation and subsequent cellular stress responses contribute to its cytotoxic effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Upon entering the cell, the compound binds to the aryl hydrocarbon receptor, which then translocates to the nucleus and activates the transcription of target genes, including CYP1A1 and CYP1B1 . These enzymes metabolize this compound into reactive intermediates that can form covalent bonds with DNA, leading to DNA damage and cell cycle arrest . Additionally, the compound’s interaction with other biomolecules, such as proteins involved in cell signaling pathways, further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions and retains its biological activity over extended periods . Prolonged exposure to this compound can lead to cumulative DNA damage and persistent cell cycle arrest, which may result in long-term cytotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits selective antitumor activity, particularly in sensitive cancer cell lines . At higher doses, this compound can cause toxic effects, including severe DNA damage and apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes metabolic activation by CYP1A1 and CYP1B1, leading to the formation of reactive intermediates that can interact with DNA and proteins . These interactions result in the formation of DNA adducts and protein modifications, which contribute to the compound’s cytotoxic effects. Additionally, the metabolic activation of this compound can influence metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound is known to be transported into cells via specific transporters, where it can accumulate and exert its biological effects . Additionally, binding proteins within the cell can influence the localization and distribution of this compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . The nuclear localization of the compound is essential for its ability to induce DNA damage and modulate gene expression, contributing to its cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluorobenzothiazole typically involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 5-fluoro-2-nitrobenzaldehyde under acidic conditions, followed by reduction of the nitro group to an amino group .
Industrial Production Methods: Industrial production of this compound often employs a multi-step synthesis process. This includes the initial formation of an intermediate compound, which is then cyclized to form the benzothiazole ring. The process is optimized for high yield and purity, often using green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluorobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogenation and nitration reactions are common, where the fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Amino-5-fluorobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities, particularly in the development of antitumor drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the fluorine atom, which affects its reactivity and biological activity.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, leading to different chemical properties and applications.
2-Amino-6-fluorobenzothiazole: Similar structure but with the fluorine atom at a different position, resulting in varied biological activities
Uniqueness: 2-Amino-5-fluorobenzothiazole is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
5-fluoro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBIGBYIUMCLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356292 | |
Record name | 2-amino-5-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-07-0 | |
Record name | 2-amino-5-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluorobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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